3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “this compound” is not provided in the available resources .Scientific Research Applications
Enantioselective Synthesis
Enantioselective synthesis techniques have been developed for creating benzodiazepines with quaternary stereogenic centers, demonstrating the potential for producing highly specific compounds for research purposes. The synthesis involves the use of proteinogenic amino acids to achieve high enantioselectivity, indicating a sophisticated approach to constructing complex benzodiazepine structures for potential pharmacological applications (Carlier et al., 2006).
Molecular-Crystal Structure Analysis
Studies on the molecular-crystal structure of benzodiazepines, such as the analysis of 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, offer insights into how modifications in the benzodiazepine structure, like changes in substituents, impact the pharmacological characteristics of these compounds. This research contributes to our understanding of the structural requirements for benzodiazepine-based pharmacological activity (Andronati et al., 1982).
AMPA Receptor Antagonists
Research into 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones illustrates the exploration of benzodiazepines as AMPA receptor antagonists, highlighting their potential use in treating conditions like epilepsy. This indicates the diverse pharmacological applications that can be pursued with novel benzodiazepine derivatives (Chimirri et al., 1998).
Lewis Base-Catalyzed Hydrosilylation
The enantioselective synthesis of benzodiazepines via Lewis base-catalyzed hydrosilylation represents another innovative approach to creating these compounds. This method allows for the production of benzodiazepines with high yields and enantioselectivities, further expanding the toolkit for synthesizing research-grade benzodiazepines (Chen et al., 2011).
Atropisomeric and Conformational Properties
Investigations into the atropisomeric and conformational properties of benzodiazepines provide detailed insights into how these chemical characteristics influence the biological activity of benzodiazepine derivatives. This research aids in the design of benzodiazepines with specific pharmacological profiles (Yoneda et al., 2014).
Mechanism of Action
Target of Action
It is known that benzodiazepines, a class of compounds to which this molecule belongs, typically act on the gamma-aminobutyric acid (gaba) receptors .
Mode of Action
Benzodiazepines are known to modulate the GABA receptor-ionophore complex . This results in an inhibitory effect on the central nervous system, leading to sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Biochemical Pathways
Benzodiazepines generally enhance the effect of the neurotransmitter gaba in the brain, leading to sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Safety and Hazards
Properties
IUPAC Name |
3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-12(16)15-8-10-6-4-5-7-11(10)14-13(17)9(15)2/h3-7,9H,1,8H2,2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUKWCJFISCRMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2CN1C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.